molecular formula C7H6FNO2 B1316701 3-Fluoro-5-nitrotoluene CAS No. 499-08-1

3-Fluoro-5-nitrotoluene

Cat. No.: B1316701
CAS No.: 499-08-1
M. Wt: 155.13 g/mol
InChI Key: IPMURRZVEWZEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a nitro group at the 3rd and 5th positions, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitrotoluene typically involves nitration and fluorination reactions. One common method starts with the nitration of toluene to produce nitrotoluene, followed by selective fluorination. The nitration process involves the reaction of toluene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The fluorination step can be achieved using reagents such as cesium fluoride in dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by distillation or recrystallization to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitrotoluene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the fluorine atom can direct substitution to the ortho and para positions relative to itself.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Nitration: Concentrated sulfuric acid and nitric acid.

    Fluorination: Cesium fluoride in dimethyl sulfoxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed:

Scientific Research Applications

Pharmaceuticals

3-Fluoro-5-nitrotoluene serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique chemical structure allows for modifications that enhance the efficacy and specificity of therapeutic agents. The compound is particularly valuable in developing drugs aimed at treating diseases influenced by metabolic pathways involving nitro compounds.

Agrochemicals

In the agricultural sector, this compound is utilized in formulating pesticides and herbicides. The fluorine atom contributes to increased biological activity and stability of these agrochemical products, making them more effective against pests and diseases while potentially reducing environmental impact due to lower application rates .

Dyes and Pigments

The compound is also used in synthesizing dyes and pigments due to its vibrant color properties and stability under various conditions. Its incorporation into dye formulations enhances color fastness and resistance to degradation from light and heat.

Market Insights

The global market for this compound has been expanding steadily, driven by its applications across multiple sectors. As of 2022, the market was valued at approximately USD 15 million, with a projected compound annual growth rate (CAGR) of around 5-7% over the next five years . Key factors influencing this growth include:

  • Increased demand for advanced materials in industrial applications.
  • Rising investments in research and development.
  • Stringent regulations promoting green chemistry practices.

Case Study 1: Nitration Process Optimization

A study focused on optimizing the nitration process of this compound using solid acid catalysts demonstrated significant improvements in conversion rates. The use of H-beta catalyst resulted in a maximum conversion rate of approximately 79% at a temperature of 60°C, showcasing the effectiveness of catalytic methods in enhancing yield while minimizing by-products .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of agrochemicals derived from this compound highlighted its lower toxicity profile compared to traditional compounds. This assessment is crucial for regulatory approvals and market acceptance as industries shift towards sustainable practices .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitrotoluene is primarily related to its reactivity as an electrophilic aromatic compound. The presence of the nitro and fluorine groups influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

    2-Fluoro-3-nitrotoluene: Another fluorinated nitrotoluene derivative with different substitution positions.

    4-Fluoro-2-nitrotoluene: Similar structure but with the nitro group at the 2nd position and fluorine at the 4th position.

Uniqueness: 3-Fluoro-5-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where such specific substitution is required .

Biological Activity

3-Fluoro-5-nitrotoluene is a halogenated nitro compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential pharmaceutical applications. The findings are compiled from diverse research studies and reviews to provide a comprehensive overview.

This compound is characterized by the presence of a nitro group (-NO2) and a fluorine atom, which influence its reactivity and biological interactions. The molecular formula is C7H6FNO2, and it exhibits unique properties due to the electronegative fluorine atom, which can enhance lipophilicity and alter the compound's interaction with biological systems.

Antimicrobial Properties

Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial activity. The presence of the nitro group is essential for this activity, as it can undergo reduction in microbial cells to form reactive intermediates that disrupt cellular functions.

  • Case Study : A study demonstrated that nitro-substituted toluenes possess varying degrees of antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower for compounds with nitro groups at specific positions on the aromatic ring, highlighting the importance of structural configuration .

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Nitro compounds are known to modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes.

  • Research Findings : In vitro studies have shown that derivatives of nitrotoluenes can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may act as a multi-target lead compound in inflammatory conditions .

The mechanism by which this compound exerts its biological effects likely involves several pathways:

  • Reduction to Active Metabolites : The nitro group can be reduced to form amino or hydroxylamine derivatives, which are more reactive and can interact with cellular macromolecules.
  • Electrophilic Attack : The electrophilic nature of the nitro group allows it to form adducts with nucleophiles in biological systems, leading to disruption of normal cellular processes.

Data Tables

Biological ActivityMIC (µM)Reference
Antibacterial (S. aureus)0.78
Anti-inflammatory (TNF-α inhibition)Not specified

Synthesis and Applications

The synthesis of this compound typically involves nitration reactions under controlled conditions using solid acid catalysts. These methods have been optimized for yield and selectivity, making them suitable for industrial applications .

Potential Applications

  • Pharmaceuticals : Given its biological activity, this compound may serve as a lead compound in drug development targeting bacterial infections or inflammatory diseases.
  • Chemical Intermediates : It is used in the synthesis of other chemical compounds for agricultural chemicals and dyes .

Q & A

Q. Basic: How can regioselectivity be optimized during the nitration of fluorotoluene derivatives to synthesize 3-Fluoro-5-nitrotoluene?

Methodological Answer:
Regioselectivity in nitration is influenced by electronic and steric factors. For fluorotoluene derivatives, the fluorine atom acts as a meta-directing group due to its strong electron-withdrawing effect. To optimize the synthesis:

  • Use mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize byproducts like ortho- or para-substituted isomers .
  • Monitor reaction progress via TLC or HPLC to confirm the dominance of the meta-nitro product.
  • Adjust stoichiometry (e.g., excess nitric acid) to favor nitration at the 5-position relative to the fluorine at the 3-position .

Q. Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:
Post-synthesis purification involves:

  • Distillation : Utilize fractional distillation under reduced pressure (e.g., 65–85°C at 10–15 mmHg) based on boiling point data of related fluoronitro compounds .
  • Recrystallization : Dissolve the crude product in a minimal volume of ethanol or ethyl acetate at 60°C, then cool to −20°C to isolate crystals.
  • Column Chromatography : Use silica gel with a hexane/ethyl acetate (9:1) eluent to separate isomers .

Q. Advanced: How can spectroscopic data resolve ambiguities in the structural confirmation of this compound?

Methodological Answer:
Combine multiple spectroscopic techniques:

  • ¹H NMR : The fluorine atom deshields adjacent protons. Expect a singlet for the methyl group (δ ~2.5 ppm) and distinct aromatic splitting patterns (e.g., doublets for H-2 and H-4 due to coupling with F) .
  • ¹³C NMR : Fluorine coupling (²JCF) splits the nitro-attached carbon (C-5) into a doublet (~148 ppm).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 169 (C₇H₅FNO₂) and fragment ions like [M−NO₂]⁺ (m/z 123) .

Q. Advanced: What factors influence the regiochemical outcomes of nucleophilic aromatic substitution (SNAr) reactions on this compound?

Methodological Answer:
SNAr reactivity depends on:

  • Activating Groups : The nitro group at C-5 enhances electrophilicity at C-3 (meta to fluorine) but deactivates C-1 and C-2.
  • Reaction Conditions : Use polar aprotic solvents (DMF, DMSO) and strong nucleophiles (e.g., NH₃, alkoxides) at elevated temperatures (80–120°C).
  • Catalysts : Add K₂CO₃ or CsF to stabilize transition states. Monitor regiochemistry via ¹⁹F NMR to confirm substitution at C-3 vs. C-1 .

Q. Advanced: How should researchers address contradictions in reported yields or byproduct profiles for this compound synthesis?

Methodological Answer:
Discrepancies may arise from:

  • Reagent Purity : Trace moisture in H₂SO₄ can hydrolyze nitro groups; pre-dry reagents with molecular sieves.
  • Analytical Variability : Standardize HPLC conditions (C18 column, 70:30 acetonitrile/water) to compare yields across studies .
  • Byproduct Analysis : Use GC-MS to identify minor isomers (e.g., 2-Fluoro-5-nitrotoluene) and optimize reaction time/temperature to suppress their formation .

Properties

IUPAC Name

1-fluoro-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMURRZVEWZEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567752
Record name 1-Fluoro-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-08-1
Record name 1-Fluoro-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Fluoro-5-nitrotoluene
3-Fluoro-5-nitrotoluene
3-Fluoro-5-nitrotoluene
3-Fluoro-5-nitrotoluene
3-Fluoro-5-nitrotoluene
3-Fluoro-5-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.